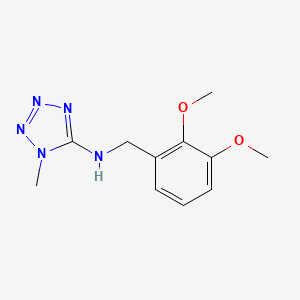

N-(2,3-dimethoxybenzyl)-1-methyl-1H-tetrazol-5-amine

Description

Properties

IUPAC Name |

N-[(2,3-dimethoxyphenyl)methyl]-1-methyltetrazol-5-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15N5O2/c1-16-11(13-14-15-16)12-7-8-5-4-6-9(17-2)10(8)18-3/h4-6H,7H2,1-3H3,(H,12,13,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VDQOXCHGOFIDFN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=NN=N1)NCC2=C(C(=CC=C2)OC)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15N5O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801325205 | |

| Record name | N-[(2,3-dimethoxyphenyl)methyl]-1-methyltetrazol-5-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801325205 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

249.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

28.9 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID47203474 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

876897-53-9 | |

| Record name | N-[(2,3-dimethoxyphenyl)methyl]-1-methyltetrazol-5-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801325205 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

The synthesis of N-(2,3-dimethoxybenzyl)-1-methyl-1H-tetrazol-5-amine typically involves the following steps:

Starting Materials: The synthesis begins with 2,3-dimethoxybenzyl chloride and 1-methyl-1H-tetrazole.

Reaction Conditions: The reaction is carried out in the presence of a base such as triethylamine in an aprotic solvent like tetrahydrofuran (THF). The mixture is stirred at room temperature for several hours to ensure complete reaction.

Purification: The product is then purified using standard techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.

Industrial production methods may involve scaling up the reaction conditions and optimizing parameters such as temperature, solvent, and reaction time to achieve higher yields and cost-effectiveness.

Chemical Reactions Analysis

N-(2,3-dimethoxybenzyl)-1-methyl-1H-tetrazol-5-amine undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to yield reduced derivatives.

Substitution: The compound can undergo nucleophilic substitution reactions where the tetrazole ring can be substituted with various nucleophiles under appropriate conditions.

Common Reagents and Conditions: Typical reagents include bases (e.g., sodium hydroxide), acids (e.g., hydrochloric acid), and solvents like ethanol or dichloromethane. Reaction conditions vary depending on the desired transformation, often involving controlled temperatures and specific catalysts.

Scientific Research Applications

Medicinal Chemistry

N-(2,3-dimethoxybenzyl)-1-methyl-1H-tetrazol-5-amine has been explored for its potential as a therapeutic agent due to its ability to interact with various biological targets:

- Anticancer Activity: Research indicates that tetrazole derivatives exhibit significant anti-proliferative effects against various cancer cell lines. For instance, compounds derived from tetrazoles have shown promising results in inhibiting cell growth in multiple myeloma cell lines (MM.1S) with some compounds achieving over 50% inhibition at concentrations as low as 10 μM .

| Compound | IC50 (μM) | % Inhibition at 10 μM |

|---|---|---|

| 3-11 | <10 | >50 |

| 3-14 | <10 | >50 |

| 3-15 | <10 | >50 |

Enzyme Inhibition Studies

The compound has been utilized to study the inhibition of specific enzymes involved in inflammatory pathways. For example, tetrazole derivatives have been shown to inhibit caspase-1, an enzyme critical in inflammation and apoptosis:

| Compound | IC50 (μM) | Enzyme Activity (% at 100 μM) |

|---|---|---|

| 5ca | ND | IA |

| 5cb | ND | 96.73 |

| 5cc | 14.6 | 9.49 |

ND indicates not determined, while IA signifies inactive .

Multicomponent Reactions (MCRs)

The synthesis of this compound can be achieved through multicomponent reactions, which are efficient for generating complex molecules from simple starting materials. These reactions often involve the formation of tetrazole scaffolds that serve as precursors for further modifications .

Case Study 1: Anticancer Activity Evaluation

A study conducted on a library of tetrazole derivatives demonstrated their potential as anticancer agents. The evaluation involved screening various compounds against MM.1S cells, revealing that several derivatives significantly inhibited cell proliferation:

- Results: Out of the tested compounds, seven exhibited over 50% inhibition at a concentration of 10 μM, highlighting the efficacy of tetrazole derivatives in targeting cancer cells.

Case Study 2: Inhibition of the Inflammasome-Caspase Pathway

Another research effort focused on the inhibitory effects of tetrazole derivatives on the inflammasome-caspase pathway, which is linked to various inflammatory diseases:

Mechanism of Action

The mechanism of action of N-(2,3-dimethoxybenzyl)-1-methyl-1H-tetrazol-5-amine involves its interaction with specific molecular targets. The tetrazole ring can mimic the carboxylate group, allowing it to bind to enzymes and receptors, thereby modulating their activity. The compound may also interact with cellular pathways involved in oxidative stress and inflammation, contributing to its biological effects.

Comparison with Similar Compounds

N-(2,3-dimethoxybenzyl)-1-methyl-1H-tetrazol-5-amine can be compared with other similar compounds such as:

N-(2,3-dimethoxybenzyl)-N-methyl-1-butanamine: This compound shares the 2,3-dimethoxybenzyl moiety but differs in the amine structure.

2,3-dimethoxybenzyl alcohol: This compound has a similar benzyl group but lacks the tetrazole ring.

N-(2,3-dimethoxybenzyl)piperidin-4-yl]-4-sulfanylbutanamide: This compound contains a piperidine ring and a sulfanyl group, offering different biological activities.

The uniqueness of this compound lies in its tetrazole ring, which imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Biological Activity

N-(2,3-Dimethoxybenzyl)-1-methyl-1H-tetrazol-5-amine is a compound that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and relevant case studies.

- Molecular Formula : CHNO

- Molecular Weight : 232.24 g/mol

- Structure : The compound features a tetrazole ring, which is known for its diverse biological activities.

Tetrazole derivatives like this compound are believed to exert their biological effects through various mechanisms, including:

- Caspase Inhibition : Many tetrazole compounds have been shown to inhibit caspase enzymes, which play a critical role in apoptosis and inflammation .

- Receptor Binding : Some derivatives exhibit affinity for specific receptors such as Angiotensin II receptor 1 (AT1) and endothelin receptor A (ETA), influencing cardiovascular functions .

- Antimicrobial Activity : The tetrazole scaffold has been associated with antimicrobial properties against various pathogens, contributing to its therapeutic potential in infectious diseases .

Anticancer Properties

Recent studies have highlighted the anticancer potential of tetrazole derivatives. For instance, compounds derived from tetrazoles have shown significant cytotoxicity against cancer cell lines such as A549 and HTB-140. The presence of specific substituents on the tetrazole ring can enhance this activity, making it a promising scaffold for developing new anticancer agents .

Immunomodulatory Effects

This compound has been evaluated for its immunomodulatory effects in vitro. Studies using U937 cells (a human monocytic cell line) demonstrated that certain tetrazole derivatives can modulate immune responses by influencing cytokine production, particularly IL-1β, which is pivotal in inflammatory processes .

Table 1: Summary of Biological Activities

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N-(2,3-dimethoxybenzyl)-1-methyl-1H-tetrazol-5-amine, and how can purity be ensured?

- Methodological Answer : The synthesis typically involves coupling a 2,3-dimethoxybenzyl halide with a pre-functionalized 1-methyl-1H-tetrazol-5-amine precursor. For example, 2,3-dimethoxybenzyl alcohol (a common intermediate, CAS 5653-67-8) can be converted to its bromide derivative using HBr or PBr₃, followed by nucleophilic substitution with the tetrazole amine . Purification is achieved via column chromatography (silica gel, eluting with ethyl acetate/hexane mixtures) or recrystallization from ethanol. Purity is confirmed by HPLC (C18 column, acetonitrile/water gradient) and melting point analysis .

Q. How is the molecular structure of this compound confirmed using spectroscopic and crystallographic methods?

- Methodological Answer : Structural confirmation requires multi-step characterization:

- NMR : ¹H and ¹³C NMR (DMSO-d₆ or CDCl₃) identify the benzyl methoxy groups (δ ~3.7–3.8 ppm for OCH₃) and tetrazole ring protons (δ ~8.5–9.5 ppm) .

- IR : Stretching vibrations for N-H (~3200 cm⁻¹), C=N (~1600 cm⁻¹), and aromatic C-O (~1250 cm⁻¹) are key .

- X-ray crystallography : Single-crystal diffraction (using SHELX programs) resolves bond lengths and angles, confirming the tetrazole-benzyl linkage and methoxy substituent positions .

Advanced Research Questions

Q. How can computational methods predict the compound's reactivity and stability under various conditions?

- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., Gaussian 03/09 at B3LYP/6-311++G(d,p)) model electronic properties, such as HOMO-LUMO gaps and electrostatic potential surfaces, to predict sites for electrophilic/nucleophilic attack . Molecular dynamics simulations assess thermal stability by calculating decomposition pathways (e.g., bond dissociation energies). For photochemical behavior, TD-DFT predicts UV absorption spectra, while matrix-isolation IR studies (as in ) validate tautomerization or ring-opening under UV light .

Q. What methodologies assess the thermal decomposition and sensitivity of this compound?

- Methodological Answer :

- Thermogravimetric Analysis (TGA) : Measures decomposition onset temperatures (typically 170–300°C for tetrazole derivatives) under nitrogen/air atmospheres .

- Differential Scanning Calorimetry (DSC) : Identifies exothermic/endothermic events (e.g., melting, decomposition) .

- Impact/Friction Sensitivity Testing : Uses standardized apparatus (e.g., BAM drop hammer for impact sensitivity, Julius Peters tester for friction) to determine safety thresholds. For example, tetrazole salts in show impact sensitivities >40 J, classifying them as low-risk .

Q. How does the substitution pattern (e.g., methoxy groups) influence the compound's physicochemical properties?

- Methodological Answer : Comparative studies with analogs (e.g., 2,4-dimethoxy or unsubstituted benzyl derivatives) reveal structure-property relationships:

- Solubility : Methoxy groups enhance polarity, increasing solubility in polar solvents (DMSO, ethanol) but reducing it in nonpolar media .

- Stability : Electron-donating methoxy groups may stabilize the tetrazole ring against hydrolysis, as shown by pH-dependent stability assays (HPLC monitoring over 24–72 hours) .

- Crystallinity : Methoxy substituents influence crystal packing; single-crystal studies ( ) show intermolecular H-bonding between NH₂ and methoxy oxygen, affecting melting points .

Data Contradictions and Resolution

- Synthetic Yields : Variations in reported yields (e.g., 60–85% for similar tetrazole couplings) may stem from solvent choice (DMF vs. THF) or catalyst (KI vs. TBAB). Optimization via DoE (Design of Experiments) is recommended .

- Thermal Stability : Discrepancies in decomposition temperatures (e.g., 171°C vs. 270°C in vs. 9) likely reflect differences in sample purity or heating rates (10°C/min vs. 5°C/min). Replicate testing under controlled conditions resolves such issues .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.